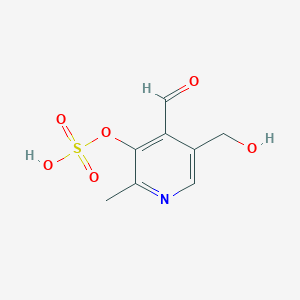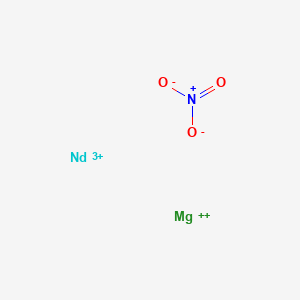
6-Acetyl-2-isopropylnaphthalene
Descripción general
Descripción
6-Acetyl-2-isopropylnaphthalene is a chemical compound with the molecular formula C15H16O and a molecular weight of 212.29 . It is used for research purposes .
Physical And Chemical Properties Analysis
6-Acetyl-2-isopropylnaphthalene has a predicted melting point of 91.99°C and a predicted boiling point of approximately 335.5°C at 760 mmHg . Its density is predicted to be approximately 1.0 g/cm³ . The refractive index is predicted to be n20D 1.58 .Aplicaciones Científicas De Investigación
Organic Synthesis : 6-Acetyl-2-isopropylnaphthalene is used as a key intermediate in the synthesis of anti-inflammatory agents like Naproxen. Zeolite catalysts with low acidity are effective in synthesizing 2-methoxy-6-acetylnaphthalene, demonstrating high selectivity and conversion rates (Yamazaki, Makihara, & Komura, 2017).
Catalysis : This compound is involved in Friedel-Crafts acylations, producing various isomers depending on the substrates and conditions used. For example, the acetylation of 2,6-dimethylnaphthalene leads to different isomers, including 1-acetyl-3,7-dimethylnaphthalene (Gore & Yusuf, 1968). Similarly, selective isopropylation of naphthalene over zeolites forms 2-isopropylnaphthalene and other diisopropylnaphthalenes, highlighting the influence of catalysts (Moreau, Finiels, Geneste, & Solofo, 1992).
Analytical Chemistry : High-performance liquid chromatography (HPLC) on a Nova-Pak Silica column has been used to determine the oxidation products of 2-isopropylnaphthalene, which include hydroperoxides, alcohols, and ketones (Zawadiak, Orlińska, & Stec, 2000).
Environmental Studies : Metabolism studies in organisms like rats and carp have provided insights into the biological fate of 6-Acetyl-2-isopropylnaphthalene and its derivatives. For instance, in rats, urinary metabolism of 2-isopropylnaphthalene produces various unconjugated metabolites (Kojima, Maruyama, & Babasaki, 1980), and carp primarily metabolize 2,6-diisopropylnaphthalene through oxidation of the isopropyl chain (Kojima, Saito, & Yoshida, 1982).
Safety and Hazards
While specific safety and hazard information for 6-Acetyl-2-isopropylnaphthalene is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
1-(6-propan-2-ylnaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10(2)12-4-6-15-9-13(11(3)16)5-7-14(15)8-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWJUQTHLYMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549350 | |
| Record name | 1-[6-(Propan-2-yl)naphthalen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107208-69-5 | |
| Record name | 1-[6-(Propan-2-yl)naphthalen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)





